
1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one is an organic compound with the molecular formula C15H22O3 It is characterized by the presence of a tetrahydropyran ring attached to a phenyl group, which is further connected to a butanone moiety
Métodos De Preparación
The synthesis of 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzaldehyde and tetrahydro-2H-pyran-2-ol.
Formation of Intermediate: The hydroxyl group of 4-hydroxybenzaldehyde is protected by reacting with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst to form 4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with butanone in the presence of a base to yield the final product, this compound.
Análisis De Reacciones Químicas
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of 1-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing various biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
1-(4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)butan-1-one can be compared with similar compounds such as:
1-(Tetrahydro-2H-pyran-4-yl)ethanone: This compound has a similar tetrahydropyran ring but differs in the position of the substituent and the length of the carbon chain.
4-Acetyltetrahydropyran: It shares the tetrahydropyran ring but has an acetyl group instead of the butanone moiety.
Tetrahydro-2H-pyran-2-one: This compound lacks the phenyl group and has a lactone structure instead.
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-[4-(oxan-2-yloxy)phenyl]butan-1-one |
InChI |
InChI=1S/C15H20O3/c1-2-5-14(16)12-7-9-13(10-8-12)18-15-6-3-4-11-17-15/h7-10,15H,2-6,11H2,1H3 |
Clave InChI |
OIABRZJXBTUUNG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC=C(C=C1)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


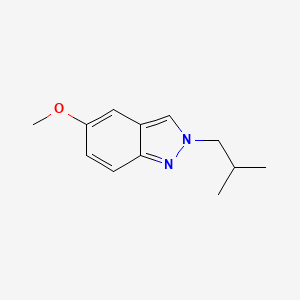
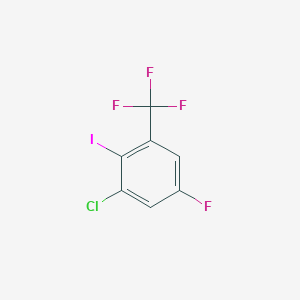
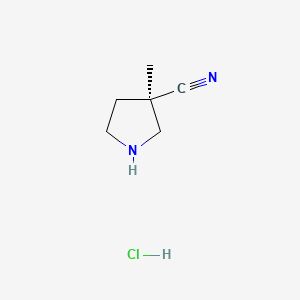
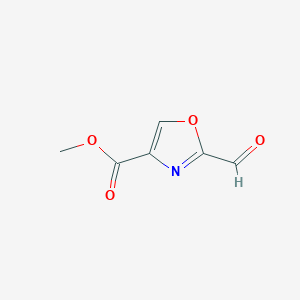
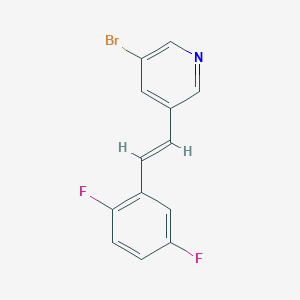


![(3AS,7AR)-1-Benzylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032484.png)
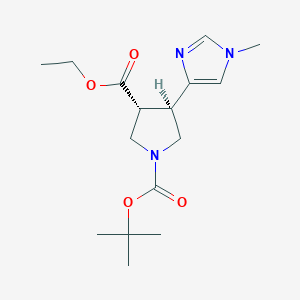
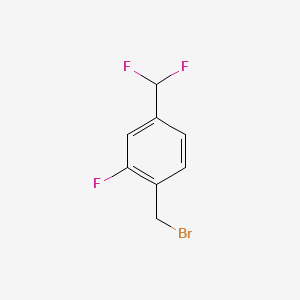
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[[2,3-dihydro-2-(2-hydroxyethyl)-3-imino-1H-pyrazol-1-yl]methyl]-8-oxo-, (6R,7R)-](/img/structure/B14032513.png)

![L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-](/img/structure/B14032522.png)

